molecular formula C17H20FNO B267820 N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine

N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine

Cat. No. B267820
M. Wt: 273.34 g/mol
InChI Key: RMAMHFRAFFKROS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine, also known as FBOB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FBOB is a selective dopamine D2 receptor agonist, which means it has the ability to activate specific receptors in the brain that are responsible for regulating dopamine levels.

Mechanism of Action

N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine's mechanism of action involves binding to dopamine D2 receptors and activating them. This activation leads to an increase in dopamine release, which can have a variety of effects on the brain and body. N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine is highly selective for dopamine D2 receptors, which means it does not activate other dopamine receptor subtypes.
Biochemical and Physiological Effects
N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine has been shown to have a variety of biochemical and physiological effects in animal studies. These effects include an increase in locomotor activity, an increase in dopamine release in the striatum, and a decrease in dopamine turnover. N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine has also been shown to have anxiolytic effects, meaning it can reduce anxiety and stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine in lab experiments is its selectivity for dopamine D2 receptors. This makes it a valuable tool for studying the specific effects of dopamine D2 receptor activation. However, N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine's effects on other dopamine receptor subtypes are not well understood, which could limit its usefulness in certain experiments. Additionally, N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine's effects on humans are not well studied, which limits its potential for clinical applications.

Future Directions

There are many potential future directions for research on N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine. One area of interest is in the study of N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine's effects on dopamine receptors in different brain regions. Another area of interest is in the development of more selective dopamine D2 receptor agonists that could be used in clinical applications. Additionally, more research is needed to understand the long-term effects of N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine on the brain and body.

Synthesis Methods

The synthesis method for N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine involves a series of chemical reactions that begin with the reaction of 4-fluorobenzyl chloride with sodium hydroxide to produce 4-fluorobenzyl alcohol. The alcohol is then reacted with 2-(bromomethyl)phenol in the presence of potassium carbonate to produce 2-[(4-fluorobenzyl)oxy]benzyl alcohol. This alcohol is then reacted with propan-2-amine in the presence of trifluoroacetic acid to produce N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine.

Scientific Research Applications

N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine has a variety of potential applications in scientific research, particularly in the field of neuroscience. One of the most promising applications is in the study of dopamine receptors and their role in various neurological disorders, such as Parkinson's disease and schizophrenia. N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine's ability to selectively activate dopamine D2 receptors makes it a valuable tool for studying the mechanisms underlying these disorders.

properties

Product Name

N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine

Molecular Formula

C17H20FNO

Molecular Weight

273.34 g/mol

IUPAC Name

N-[[2-[(4-fluorophenyl)methoxy]phenyl]methyl]propan-2-amine

InChI

InChI=1S/C17H20FNO/c1-13(2)19-11-15-5-3-4-6-17(15)20-12-14-7-9-16(18)10-8-14/h3-10,13,19H,11-12H2,1-2H3

InChI Key

RMAMHFRAFFKROS-UHFFFAOYSA-N

SMILES

CC(C)NCC1=CC=CC=C1OCC2=CC=C(C=C2)F

Canonical SMILES

CC(C)NCC1=CC=CC=C1OCC2=CC=C(C=C2)F

Origin of Product

United States

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